molecular formula C23H34N2O B12613469 N-[2-(1H-Indol-3-yl)ethyl]-3-methyldodec-2-enamide CAS No. 881417-85-2

N-[2-(1H-Indol-3-yl)ethyl]-3-methyldodec-2-enamide

Cat. No.: B12613469
CAS No.: 881417-85-2
M. Wt: 354.5 g/mol
InChI Key: OJKZELGKDKBJTP-UHFFFAOYSA-N
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Description

N-[2-(1H-Indol-3-yl)ethyl]-3-methyldodec-2-enamide is a compound that features an indole moiety linked to a long aliphatic chain with a double bond. This structure is significant due to the presence of the indole ring, which is a common motif in many biologically active molecules. The compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-Indol-3-yl)ethyl]-3-methyldodec-2-enamide typically involves the coupling of tryptamine with a suitable carboxylic acid derivative. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include the use of an inert atmosphere, such as nitrogen, and an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-Indol-3-yl)ethyl]-3-methyldodec-2-enamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized under specific conditions to form oxindole derivatives.

    Reduction: The double bond in the aliphatic chain can be reduced to form the corresponding saturated amide.

    Substitution: The indole nitrogen can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Saturated amides.

    Substitution: N-substituted indole derivatives.

Scientific Research Applications

N-[2-(1H-Indol-3-yl)ethyl]-3-methyldodec-2-enamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(1H-Indol-3-yl)ethyl]-3-methyldodec-2-enamide involves its interaction with various molecular targets. The indole ring can interact with enzymes and receptors, modulating their activity. This compound may influence pathways related to inflammation, cell proliferation, and apoptosis, making it a candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-Indol-3-yl)ethyl]-3-methyldodec-2-enamide is unique due to its specific aliphatic chain with a double bond, which can impart distinct chemical and biological properties compared to other indole derivatives.

Properties

CAS No.

881417-85-2

Molecular Formula

C23H34N2O

Molecular Weight

354.5 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-3-methyldodec-2-enamide

InChI

InChI=1S/C23H34N2O/c1-3-4-5-6-7-8-9-12-19(2)17-23(26)24-16-15-20-18-25-22-14-11-10-13-21(20)22/h10-11,13-14,17-18,25H,3-9,12,15-16H2,1-2H3,(H,24,26)

InChI Key

OJKZELGKDKBJTP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=CC(=O)NCCC1=CNC2=CC=CC=C21)C

Origin of Product

United States

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